Substitution‑Pattern Identity Confirmed by InChI Key and Orthogonal Analytical Data
The target compound is unambiguously identified by its InChI Key (CDUSXKJBFXRFLU‑UHFFFAOYSA‑N) and SMILES (N=1C=CC(=CC1)C2N(C)CCC2N), which confirm the 1‑methyl‑2‑(pyridin‑4‑yl)‑3‑amine substitution pattern . In contrast, the positional isomer 3‑(1‑methylpyrrolidin‑2‑yl)pyridin‑2‑amine (CAS 32726‑84‑4) has InChI Key IFQQQYVVFJFUMU‑UHFFFAOYSA‑N and places the amine on the pyridine ring rather than the pyrrolidine ring [1]. No other C₁₀H₁₅N₃ isomer shares this exact connectivity; the combination of N‑methyl, 3‑amine, and 4‑pyridyl groups in a 1,2‑relationship is unique among commercially catalogued pyrrolidine‑pyridine building blocks.
| Evidence Dimension | Structural identity (InChI Key and substitution pattern) |
|---|---|
| Target Compound Data | InChI Key CDUSXKJBFXRFLU‑UHFFFAOYSA‑N; 1‑methyl‑2‑(pyridin‑4‑yl)pyrrolidin‑3‑amine |
| Comparator Or Baseline | 3‑(1‑Methylpyrrolidin‑2‑yl)pyridin‑2‑amine (CAS 32726‑84‑4): InChI Key IFQQQYVVFJFUMU‑UHFFFAOYSA‑N; amine on pyridine |
| Quantified Difference | Different connectivity – amine position shifts from pyrrolidine 3‑position to pyridine 2‑position; pyridine nitrogen moves from 4‑ to 2‑position relative to pyrrolidine attachment |
| Conditions | InChI and SMILES derived from vendor analytical certificates (CymitQuimica, SpectraBase) |
Why This Matters
For procurement, the InChI Key uniquely defines the connectivity and prevents accidental substitution with a positional isomer that would present entirely different hydrogen‑bond donor/acceptor vectors.
- [1] SpectraBase. 3‑(1‑Methyl‑2‑pyrrolidinyl)‑2‑pyridinylamine (CAS 32726‑84‑4). InChI Key and MS data. Wiley Science Solutions. View Source
